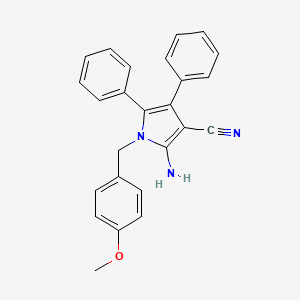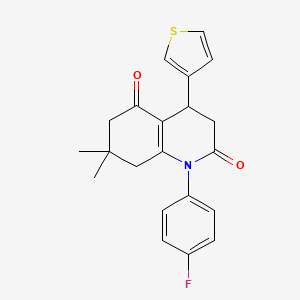![molecular formula C20H20ClFN2O2S B15004122 6-chloro-4-(2-fluorophenyl)-7-hydroxy-6',6'-dimethyl-3,4,5',6'-tetrahydro-1'H-spiro[chromene-2,4'-pyrimidine]-2'(3'H)-thione](/img/structure/B15004122.png)
6-chloro-4-(2-fluorophenyl)-7-hydroxy-6',6'-dimethyl-3,4,5',6'-tetrahydro-1'H-spiro[chromene-2,4'-pyrimidine]-2'(3'H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-CHLORO-4-(2-FLUOROPHENYL)-7-HYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-4-(2-FLUOROPHENYL)-7-HYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE typically involves multi-step organic reactions. The process begins with the preparation of the core benzopyran structure, followed by the introduction of the diazinane and thione groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
化学反应分析
Types of Reactions
6-CHLORO-4-(2-FLUOROPHENYL)-7-HYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the thione group.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
科学研究应用
6-CHLORO-4-(2-FLUOROPHENYL)-7-HYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-CHLORO-4-(2-FLUOROPHENYL)-7-HYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific application being studied.
相似化合物的比较
Similar Compounds
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline: Shares structural similarities but differs in its pharmacological profile.
Benzofuran derivatives: Exhibit similar biological activities but have distinct structural features.
Benzoxazole derivatives: Known for their antimicrobial and anticancer properties, similar to the target compound.
Uniqueness
6-CHLORO-4-(2-FLUOROPHENYL)-7-HYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.
属性
分子式 |
C20H20ClFN2O2S |
|---|---|
分子量 |
406.9 g/mol |
IUPAC 名称 |
6'-chloro-4'-(2-fluorophenyl)-7'-hydroxy-4,4-dimethylspiro[1,3-diazinane-6,2'-3,4-dihydrochromene]-2-thione |
InChI |
InChI=1S/C20H20ClFN2O2S/c1-19(2)10-20(24-18(27)23-19)9-13(11-5-3-4-6-15(11)22)12-7-14(21)16(25)8-17(12)26-20/h3-8,13,25H,9-10H2,1-2H3,(H2,23,24,27) |
InChI 键 |
LDMMFURXYJLEFT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2(CC(C3=CC(=C(C=C3O2)O)Cl)C4=CC=CC=C4F)NC(=S)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Chlorophenyl)-3-{[(2-methylphenyl)carbonyl]amino}propanoic acid](/img/structure/B15004046.png)
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15004056.png)
![2,4-dichloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}benzamide](/img/structure/B15004061.png)
![2-ethoxy-5-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]benzonitrile](/img/structure/B15004085.png)
![5-(4-chlorophenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B15004088.png)
![3-(Benzylamino)-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one](/img/structure/B15004091.png)
![2,4-dichloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15004096.png)

![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B15004115.png)

![11-(3-bromophenyl)-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B15004131.png)
![N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B15004139.png)
![1-methyl-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1H-tetrazole](/img/structure/B15004154.png)

